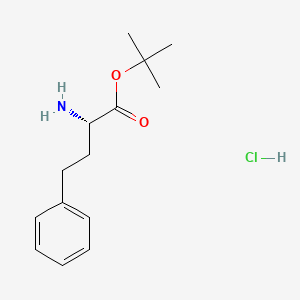

L-Homophénylalanine tert-butyl ester chlorhydrate

Vue d'ensemble

Description

L-Homophenylalanine tert-butyl ester hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a phenyl group attached to a butanoate backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Applications De Recherche Scientifique

L-Homophenylalanine tert-butyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Homophenylalanine tert-butyl ester hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl acetoacetate and benzylamine.

Formation of Intermediate: The tert-butyl acetoacetate undergoes a condensation reaction with benzylamine to form an intermediate.

Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds.

Hydrolysis: The hydrogenated product is hydrolyzed to form (S)-tert-Butyl 2-amino-4-phenylbutanoate.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of L-Homophenylalanine tert-butyl ester hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

L-Homophenylalanine tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Mécanisme D'action

The mechanism of action of L-Homophenylalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

- Methyl (S)-2-amino-4-phenylbutanoate hydrochloride

- 2-Amino-4-phenylbutane

Uniqueness

L-Homophenylalanine tert-butyl ester hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may lack this group.

Activité Biologique

L-Homophenylalanine tert-butyl ester hydrochloride is a derivative of the amino acid L-homophenylalanine, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in peptide synthesis and its interactions in biological systems.

- Molecular Formula : C13H20ClNO2

- CAS Number : 15100-75-1

- Synonyms : H-Phe-OtBu.HCl, L-Phenylalanine tert-butyl ester hydrochloride

Synthesis

The synthesis of L-homophenylalanine tert-butyl ester hydrochloride typically involves the coupling of L-homophenylalanine with tert-butyl alcohol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This method ensures high yields and purity, making it suitable for further biological evaluations.

Biological Activity Overview

L-Homophenylalanine tert-butyl ester hydrochloride exhibits various biological activities, primarily related to its role as a substrate or inhibitor in enzymatic reactions. Here are key areas where its activity has been investigated:

1. Enzyme Inhibition

Research indicates that derivatives of phenylalanine, including L-homophenylalanine, can act as inhibitors for specific enzymes. For example, studies have shown that certain peptide mimetics containing homophenylalanine can inhibit the activity of SARS-CoV 3CL protease, which is crucial for viral replication .

2. Transport Mechanisms

L-Homophenylalanine has been studied for its interaction with amino acid transporters, particularly LAT1 (L-type amino acid transporter 1). Research demonstrates that it can influence the efflux and uptake of other amino acids in cellular models, indicating its potential role in modulating amino acid availability within cells .

3. Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of peptide derivatives containing homophenylalanine. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Detailed Research Findings

- SARS-CoV Protease Inhibition : A study focused on structural analogs of L-homophenylalanine found that specific modifications could enhance inhibitory potency against SARS-CoV 3CL protease, with IC50 values determined through fluorometric assays .

- Transport Studies : In cellular assays using HEK293 cells expressing LAT1, L-homophenylalanine was tested at concentrations ranging from 0.1 to 500 μM to evaluate its effect on the uptake and efflux of radiolabeled amino acids. The results indicated that it could significantly alter the transport dynamics of other substrates like gabapentin .

- Antimicrobial Testing : Peptide derivatives synthesized from L-homophenylalanine were tested against a panel of microorganisms. The results highlighted a marked sensitivity in Gram-negative strains compared to Gram-positive ones, suggesting a selective mechanism of action .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJGZYBRHPJMEG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669962 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83079-77-0 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.